2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC16288457
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
| Standard InChI | InChI=1S/C20H21N5O/c1-11-6-5-7-13-12(2)22-19(24-17(11)13)25-18-21-10-14-15(23-18)8-20(3,4)9-16(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25) |
| Standard InChI Key | CVYRZPTYIBDMAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused quinazolinone scaffold with substitutions at multiple positions:
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4,8-Dimethylquinazolin-2-yl group: A bicyclic aromatic system with methyl groups at positions 4 and 8.
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7,7-Dimethyl-7,8-dihydroquinazolin-5(6H)-one moiety: A partially saturated quinazolinone ring with geminal dimethyl groups at position 7.
The molecular formula is C₂₂H₂₆N₆O, corresponding to a molecular weight of 390.5 g/mol. Key physicochemical properties inferred from analogous quinazolinones include:
Stereochemical Considerations
Synthetic Pathways
General Strategies for Quinazolinone Synthesis
Quinazolinones are typically synthesized via:
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Cyclocondensation reactions between anthranilic acid derivatives and amines or carbonyl compounds .
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Ulmann-type couplings for introducing aryl/heteroaryl substituents .
Proposed Synthesis for Target Compound
A plausible route involves:
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Formation of 4,8-dimethylquinazolin-2-amine:
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Synthesis of 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one:
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Coupling via Buchwald-Hartwig amination:
Key intermediates and reaction conditions are summarized below:
Pharmacological Profile
Anticancer Activity
Quinazolinones exhibit topoisomerase inhibition and kinase modulation. For example:
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Compound 3g (a related derivative) showed IC₅₀ = 0.068 µg/mL against HT-29 colorectal cancer cells, surpassing 5-fluorouracil .
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Molecular docking studies highlight interactions with Bcl-2 and Bcl-xL apoptotic regulators .
Enzyme Inhibition
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Compound VIII inhibited α-amylase (IC₅₀ = 12.3 µM) and α-glucosidase (IC₅₀ = 9.8 µM), suggesting antidiabetic potential .
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Compound 19 (a V-shaped hybrid) exhibited COX-2 selectivity (SI = 18.7), reducing inflammation without gastric toxicity .
Structure-Activity Relationships (SAR)
Critical substituents influencing activity include:
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Methyl groups: Enhance metabolic stability and membrane permeability .
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Amino linkages: Facilitate hydrogen bonding with enzymatic targets (e.g., BACE1, DPP-4) .
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Dihydroquinazolinone core: Improves solubility compared to fully aromatic analogs .
Pharmacokinetic and Toxicity Considerations
ADME Properties
Predicted using SwissADME for analogous structures:
| Parameter | Prediction |
|---|---|
| Gastrointestinal absorption | High (logP = 3.5) |
| BBB permeability | Moderate (PSA = 70 Ų) |
| CYP2D6 inhibition | Low (No strong interactions) |
Toxicity Risks
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Hepatotoxicity: Potential risk due to quinazolinone metabolism into reactive intermediates .
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Mutagenicity: Negative in Ames tests for methyl-substituted derivatives .
Future Directions
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Stereoselective synthesis to isolate enantiomers with improved efficacy.
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In vivo validation of antidiabetic and anticancer activities.
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Cocrystal structures with target enzymes (e.g., BACE1, COX-2) to refine SAR.
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